Allylpalladium(II) trifluoroacetate dimer
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Overview
Description
Allylpalladium(II) trifluoroacetate dimer: is an organometallic compound with the empirical formula C10H10F6O4Pd2 and a molecular weight of 521.01 g/mol . It is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions . The compound is known for its high reactivity and stability, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylpalladium(II) trifluoroacetate dimer can be synthesized through the reaction of propene with palladium(II) trifluoroacetate, followed by ion exchange with chloride . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Allylpalladium(II) trifluoroacetate dimer is involved in various types of reactions, including:
- Oxidation
- Reduction
- Substitution
- Cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Hiyama, and Heck reactions .
Common Reagents and Conditions: The compound is often used with reagents such as aryl halides, alkyl halides, and various ligands under conditions that include inert atmospheres, controlled temperatures, and specific solvents .
Major Products: The major products formed from these reactions include various substituted organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Chemistry: Allylpalladium(II) trifluoroacetate dimer is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds . It is a key component in the development of new synthetic methodologies and the optimization of existing ones .
Biology and Medicine: In biological and medicinal research, the compound is used to synthesize complex molecules that can serve as potential drug candidates . Its ability to facilitate the formation of intricate molecular structures makes it a valuable tool in drug discovery and development .
Industry: The compound is also used in industrial applications, including the production of fine chemicals, agrochemicals, and materials science . Its role as a catalyst in various reactions makes it an essential component in the manufacturing processes of these industries .
Mechanism of Action
The mechanism of action of allylpalladium(II) trifluoroacetate dimer involves the formation of a π-allyl palladium complex . This complex undergoes various transformations, including oxidative addition, reductive elimination, and transmetalation, to facilitate the desired chemical reactions . The molecular targets and pathways involved in these processes are primarily related to the activation and functionalization of carbon-hydrogen and carbon-carbon bonds .
Comparison with Similar Compounds
- Allylpalladium(II) chloride dimer
- Dichlorobis(1,5-cyclooctadiene)palladium(II)
- Palladium(π-cinnamyl) chloride dimer
- Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0)
- Dichlorobis(pyridine)palladium(II)
Uniqueness: Allylpalladium(II) trifluoroacetate dimer is unique due to its high reactivity and stability, which make it an effective catalyst in a wide range of reactions . Its ability to facilitate various cross-coupling reactions with high efficiency sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H5F3O2Pd |
---|---|
Molecular Weight |
260.51 g/mol |
IUPAC Name |
palladium(2+);prop-1-ene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C3H5.C2HF3O2.Pd/c1-3-2;3-2(4,5)1(6)7;/h3H,1-2H2;(H,6,7);/q-1;;+2/p-1 |
InChI Key |
AKVDCOCVENUIBY-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C=C.C(=O)(C(F)(F)F)[O-].[Pd+2] |
Origin of Product |
United States |
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